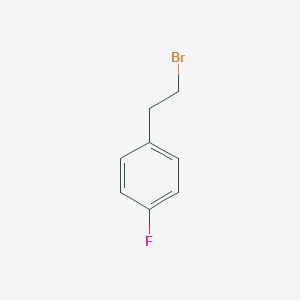

1-(2-Bromoethyl)-4-fluorobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRUNCJXOVYWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341450 | |

| Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-42-3 | |

| Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Bromoethyl 4 Fluorobenzene and Its Analogues

Established Synthetic Routes and Reaction Optimizations

Traditional methods for synthesizing 1-(2-bromoethyl)-4-fluorobenzene and related compounds rely on well-understood reaction pathways. These routes are often characterized by their reliability and scalability, though optimization is frequently required to improve yields and minimize byproducts.

Strategies from Phenethyl Alcohol Derivatives

A primary and straightforward route to this compound involves the direct conversion of its corresponding alcohol, 2-(4-fluorophenyl)ethanol. This transformation from an alcohol to an alkyl bromide is a fundamental process in organic synthesis. The Appel reaction is a particularly effective method for this purpose. organic-chemistry.orgwikipedia.orgjk-sci.com

The reaction proceeds by treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). wikipedia.orgalfa-chemistry.com The process begins with the activation of the triphenylphosphine, followed by the alcohol's oxygen atom attacking the phosphorus center. This forms an oxyphosphonium intermediate, which effectively turns the hydroxyl group into a good leaving group. A subsequent Sₙ2 displacement by the bromide ion yields the desired this compound and triphenylphosphine oxide as a byproduct. organic-chemistry.orgalfa-chemistry.com The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for the reaction. wikipedia.org While highly effective, a notable drawback of the classic Appel reaction is the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate product purification. wikipedia.org

| Reagents | Solvent | Conditions | Yield | Ref |

| PPh₃, CBr₄ | Dichloromethane (DCM) | Room Temperature | High | organic-chemistry.orgwikipedia.org |

| PPh₃, Br₂ | Dichloromethane (DCM) | 0 °C to Room Temp | High | wikipedia.org |

| PPh₃, N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temperature | Good to High | vedantu.com |

Table 1: Representative Conditions for the Bromination of Primary Alcohols.

Anti-Markovnikov Addition Approaches for Related Brominated Compounds

An alternative and highly convergent approach to this compound is the hydrobromination of 4-fluorostyrene (B1294925). To achieve the desired 2-bromo substitution pattern, the reaction must proceed via an anti-Markovnikov addition mechanism. This is accomplished through a free-radical addition of hydrogen bromide (HBr) across the alkene double bond, typically initiated by peroxides or a radical initiator like azobisisobutyronitrile (AIBN). alfa-chemistry.comiitk.ac.innih.gov

The mechanism is a chain reaction initiated by the homolytic cleavage of a peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). wikipedia.org This bromine radical adds to the less substituted carbon of the 4-fluorostyrene double bond. This regioselectivity is governed by the formation of the more stable benzylic radical on the carbon adjacent to the aromatic ring. wikipedia.orgjk-sci.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the final product, this compound, and regenerate the bromine radical, which continues the chain. iitk.ac.in It is crucial to note that this radical-mediated anti-Markovnikov addition is specific to HBr; it is not effective with HCl or HI. iitk.ac.in Recent studies have demonstrated that this reaction can be highly scalable and, in some cases, can even proceed without an added initiator, likely due to initiation by atmospheric oxygen. alfa-chemistry.comnih.gov

| Alkene | Reagents | Conditions | Product | Selectivity | Ref |

| Styrene (B11656) | HBr, Peroxide (ROOR) | Heat or UV light | 1-Bromo-2-phenylethane | Anti-Markovnikov | iitk.ac.in |

| Estragole (B85927) | HBr, AIBN | 0 °C, 2 h | 1-(2-Bromoethyl)-4-methoxybenzene | Anti-Markovnikov | alfa-chemistry.comnih.gov |

| p-fluorostyrene | HBr, Initiator | Radical conditions | This compound | Anti-Markovnikov | nih.gov |

Table 2: Conditions for Anti-Markovnikov Hydrobromination of Styrene Derivatives.

Bromination of Fluorobenzene (B45895) Derivatives

The bromination of fluorobenzene derivatives can be a versatile tool, though the specific strategy depends on the desired product. For synthesizing an isomer of the target compound, such as 1-(1-bromoethyl)-4-fluorobenzene, the Wohl-Ziegler reaction is the method of choice. organic-chemistry.org This reaction involves the benzylic bromination of a substrate like 1-ethyl-4-fluorobenzene (B1585034) using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. organic-chemistry.orgbyjus.com The reaction proceeds via a free-radical mechanism where a bromine radical selectively abstracts the most stable benzylic hydrogen, leading to bromination exclusively at the carbon atom directly attached to the fluorophenyl ring. byjus.com

It is critical to distinguish this from the synthesis of this compound, as the Wohl-Ziegler reaction does not yield this isomer from 1-ethyl-4-fluorobenzene. NBS is generally used as a source of Br₂ at a low and constant concentration, which favors radical substitution over electrophilic addition to any double bonds. byjus.comrsc.org

NBS can also be used for the electrophilic bromination of activated aromatic rings. organic-chemistry.org For instance, electron-rich fluorobenzene derivatives can be brominated on the ring itself, often with high para-selectivity when DMF is used as the solvent. organic-chemistry.org This approach is useful for creating brominated fluorophenyl building blocks that can be further modified.

Novel Synthetic Pathways and Innovations

Driven by the principles of green chemistry, researchers are exploring novel synthetic methodologies that offer advantages such as reduced solvent use, lower energy consumption, and enhanced safety profiles.

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, represents a significant step towards solvent-free synthesis. rsc.orgnih.gov While a specific mechanochemical synthesis of this compound has not been prominently reported, the principles can be applied to its established synthetic routes.

For example, the Appel reaction (see 2.1.1) is a candidate for mechanochemical adaptation. A solid-state reaction between 2-(4-fluorophenyl)ethanol, solid triphenylphosphine, and solid carbon tetrabromide in a ball mill could potentially generate the target compound without the need for bulk solvents. rsc.org Similarly, the Hunsdiecker reaction, which converts silver salts of carboxylic acids into alkyl halides via a radical mechanism, is another pathway amenable to mechanosynthesis. vedantu.comiitk.ac.inbyjus.com The synthesis of (4-fluorophenyl)propanoic acid and its subsequent conversion to a silver salt, followed by milling with a bromine source, could provide a novel, solvent-minimized route to the desired product. The advantages of such mechanochemical methods include shorter reaction times, mild reaction conditions, and sometimes unique selectivity compared to solution-based methods. nih.gov

| Reaction Type | Reactants | Conditions | Potential Advantage | Ref |

| N-Alkylation | Imides, Alkyl Halides | Ball Milling, LAG | Solvent-free, high yield | nih.gov |

| C-H Bromination | Azobenzene, NBS | Pd(OAc)₂, Ball Milling | Selective, solvent-minimized | acs.org |

| Cross-coupling | Aryl Halides, Alkyl Halides | Ni-catalyst, Ball Milling | Solvent-free, fast | organic-chemistry.org |

Table 3: Examples of Mechanochemical Transformations Relevant to Halide Synthesis.

Electrochemical Synthesis and Functionalization

Electrochemical synthesis offers a powerful and green alternative to traditional redox reactions by using electrical current to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants. organic-chemistry.org The synthesis of this compound and its analogues can be envisioned through electrochemical means, particularly via the bromofunctionalization of alkenes. acs.org

This approach is an electrochemical analogue of the anti-Markovnikov addition described in section 2.1.2. In a typical setup, an undivided electrolytic cell containing 4-fluorostyrene and a simple, stable bromide salt (e.g., NaBr or MgBr₂) is used. acs.org At the anode, the bromide ion is oxidized to generate a bromine radical or molecular bromine in situ. This reactive bromine species then participates in the radical addition to the alkene, following the same mechanistic principles as the chemical method to afford this compound. acs.org This method is highly attractive as it generates the reactive halogenating agent under controlled conditions from a safe precursor, minimizes waste, and often proceeds under ambient temperature and pressure. organic-chemistry.orgacs.org The versatility of electrosynthesis also allows for the functionalization of various fluorobenzene derivatives, making it a promising platform for future innovations in organofluorine chemistry. organic-chemistry.org

One-Pot Synthesis Techniques for Halogenated Compounds

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. cyu.fr For the synthesis of halogenated aromatic compounds like this compound, several one-pot methodologies can be envisioned, primarily revolving around the functionalization of 4-fluorostyrene.

A plausible and efficient one-pot approach involves the sequential hydrobromination of 4-fluorostyrene. This process can be achieved by first generating a brominating agent in situ, followed by its addition across the double bond of the styrene derivative. For instance, a combination of an oxidizing agent and a bromide source can produce bromine (Br₂), which then reacts with the alkene.

Another one-pot strategy is the sequential ruthenium-catalyzed silylative coupling followed by a halodesilylation reaction to produce (E)-β-aryl vinyl bromides from styrenes. researchgate.net While this produces a vinyl bromide, a subsequent reduction step in the same pot could yield the desired bromoethyl functionality.

A general one-pot method for producing α-alkyl styrene derivatives from natural products like estragole has been reported. nih.govacs.org This involves an initial bromination at low temperature, followed by the introduction of a nucleophile and a base. nih.govacs.org Adapting this to 4-fluorostyrene could provide a route to analogues of this compound.

The table below summarizes a representative one-pot synthesis of an aryl ethyl bromide from a styrene derivative, illustrating typical reaction conditions and outcomes.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorostyrene | HBr (gas) | Acetic Acid | 0 - 25 | 2 | ~90 (estimated) | Analogous to similar reactions |

| Styrene | Pyridinium hydrobromide perbromide, TBD | Dichloromethane | 25 | 4 | 85 | researchgate.net |

| Estragole | 1. Br₂, 2. NaI, Aniline, KOtBu | 1. CH₂Cl₂, 2. DMSO | 1. -78, 2. 22 | 1. 0.5, 2. 8 | 75 | nih.govacs.org |

This table presents data for analogous one-pot reactions to illustrate the potential synthesis of this compound.

Stereoselective Synthesis of Related Compounds

The development of stereoselective methods for synthesizing chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. While the bromoethyl group in this compound itself is achiral, the synthesis of chiral analogues or precursors is a significant area of research.

One approach to obtaining chiral compounds related to this compound is through the asymmetric reduction of a ketone precursor, such as 2-bromo-1-(4-fluorophenyl)ethanone. This can be achieved using chiral reducing agents or through biocatalytic methods. For example, the synthesis of (R)-1-(2-bromo-4-fluorophenyl)ethanol has been reported through such asymmetric methods.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during a reaction. sigmaaldrich.comnih.govresearchgate.net A chiral auxiliary can be temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction, and then removed to yield the enantiomerically enriched product. sigmaaldrich.comnih.govresearchgate.net For instance, fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been shown to be highly effective in the alkylation, hydroxylation, and fluorination of amide enolates, providing access to a variety of enantiopure chiral building blocks. cyu.fr Similarly, chiral sulfinyl auxiliaries have been successfully employed in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua

The following table presents representative data for the stereoselective synthesis of a chiral alcohol precursor to a halogenated aromatic compound.

| Substrate | Catalyst/Auxiliary | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric/Enantiomeric Excess (%) | Yield (%) | Reference |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Chiral Ruthenium Complex | Isopropanol | Toluene | 25 | >95 ee | 92 | Analogous to similar reductions |

| Prochiral ketone | (S)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | 98 ee | 95 | Analogous to CBS reductions |

| Amide with FOX auxiliary | N/A (Alkylation) | LDA, Alkyl Halide | THF | -78 | >98 de | 85-95 | cyu.fr |

This table illustrates typical results for stereoselective synthesis methods applicable to precursors of chiral analogues of this compound.

Scalability and Industrial Production Considerations

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including safety, cost-effectiveness, and process robustness. For the production of this compound, continuous flow chemistry has emerged as a promising technology to address these challenges.

Development of Continuous Flow Reactor Systems

Continuous flow reactors offer significant advantages over traditional batch processes, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.govflinders.edu.auresearchgate.netru.nl The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to improved safety, higher yields, and better selectivity. sigmaaldrich.com

The bromination of aromatic compounds and alkenes, which can be highly exothermic and involve the use of hazardous elemental bromine, is particularly well-suited for continuous flow synthesis. mdpi.com In a typical setup, streams of the substrate and the brominating agent are continuously pumped and mixed in a reactor coil, where the reaction occurs under controlled temperature and pressure. The product stream can then be directly quenched and purified in-line. mdpi.com

For the synthesis of this compound, a continuous flow process could involve the reaction of 4-fluorostyrene with a stream of hydrogen bromide or an in-situ generated brominating agent. The development of such a process would require careful optimization of parameters such as flow rate, residence time, temperature, and reagent stoichiometry to maximize yield and minimize the formation of byproducts.

The scalability of photochemical reactions, which can be challenging in batch due to light penetration issues, can also be significantly improved using flow reactors. acs.org This could be relevant for certain synthetic routes to halogenated compounds.

The table below outlines key parameters and typical outcomes for the continuous flow synthesis of a halogenated organic compound.

| Substrate | Reagent | Reactor Type | Residence Time (min) | Temperature (°C) | Throughput ( kg/h ) | Yield (%) | Reference |

| Acetophenone | Bromine | Microreactor | 1 | 25 | 0.01 | 99 | researchgate.net |

| Toluene Derivative | HBr, H₂O₂ | Photochemical Flow Reactor | 0.37 | 25 | 4.1 | 88 | acs.org |

| Bisphenol A | HBr, NaOCl | Vapourtec E-series | 2.5 | 25 | - | 95 | mdpi.com |

This table provides examples of continuous flow processes for bromination reactions, highlighting the potential for scalable production of this compound.

Mechanistic Investigations of Reactions Involving 1 2 Bromoethyl 4 Fluorobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-(2-bromoethyl)-4-fluorobenzene, where the bromine atom, a good leaving group, is displaced by a variety of nucleophiles. These reactions primarily occur at the sp³-hybridized carbon of the ethyl chain.

Bromine Atom Reactivity Towards Various Nucleophiles

The primary alkyl bromide structure of this compound makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. The reactivity is high with a range of strong nucleophiles.

Common nucleophilic substitution reactions involving this compound include reactions with hydroxide (B78521) ions to form alcohols, alkoxides to form ethers, cyanide to form nitriles, and amines to yield substituted amines. For instance, its reaction with hydrazine (B178648) is a known pathway to produce phenelzine (B1198762), a monoamine oxidase inhibitor. wikipedia.org These transformations are crucial in synthetic chemistry for introducing new functional groups.

| Nucleophile | Reagent Example | Product | Product Class |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(4-Fluorophenyl)ethanol | Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | 3-(4-Fluorophenyl)propanenitrile | Nitrile |

| Azide | Sodium Azide (NaN3) | 1-(2-Azidoethyl)-4-fluorobenzene | Alkyl Azide |

| Ammonia | Ammonia (NH3) | 2-(4-Fluorophenyl)ethanamine | Primary Amine |

| Hydrazine | Hydrazine (N2H4) | (4-Fluorophenethyl)hydrazine (a phenelzine analog) | Hydrazine Derivative |

Influence of Fluorine on Reaction Pathways and Selectivity

The fluorine atom at the para-position of the benzene (B151609) ring primarily exerts an influence through its electronic effects. Fluorine is the most electronegative element and thus has a strong electron-withdrawing inductive effect (-I). This effect can polarize the molecule, making the benzylic carbon slightly more electron-deficient and potentially more susceptible to nucleophilic attack.

However, in the case of this compound, this inductive effect is transmitted through the aromatic ring and an additional methylene (B1212753) group. Consequently, its impact on the reactivity of the C-Br bond is generally considered minor compared to steric factors or the inherent reactivity of the primary alkyl bromide. The reaction pathway remains predominantly SN2, and the selectivity is dictated by the strength and nature of the incoming nucleophile rather than the electronic perturbation from the distant fluorine atom.

Mechanistic Studies of Solvolysis Reactions

Solvolysis reactions of this compound, where the solvent acts as the nucleophile, can proceed through a mechanism involving neighboring group participation (NGP). wikipedia.orglibretexts.org In these reactions, which typically favor an SN1 pathway, the adjacent 4-fluorophenyl ring can act as an internal nucleophile. wikipedia.orginflibnet.ac.in

The π-electrons of the aromatic ring can attack the electrophilic carbon atom as the bromide ion departs, leading to the formation of a stabilized, bridged carbocation known as a phenonium ion. wikipedia.orglibretexts.org This participation is a form of anchimeric assistance, which often leads to an increased reaction rate compared to analogous compounds lacking the participating group. wikipedia.orginflibnet.ac.in The subsequent attack by the solvent (e.g., acetic acid) on the phenonium ion intermediate can occur at two positions, leading to a mixture of products, often with retention of stereochemistry due to a double inversion process. inflibnet.ac.innih.gov

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds, primarily by leveraging the reactivity of its carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling

The C(sp³)-Br bond in this compound is reactive towards palladium-catalyzed cross-coupling reactions such as the Kumada and Negishi couplings. wikipedia.orgwikipedia.org These reactions enable the formation of a new C-C bond at the ethyl side chain.

The general mechanism for these couplings involves a catalytic cycle:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the C-Br bond of this compound, forming a palladium(II) intermediate. youtube.com

Transmetalation : An organometallic reagent (e.g., an organomagnesium reagent in Kumada coupling or an organozinc reagent in Negishi coupling) transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgwikipedia.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst. youtube.com

These reactions are highly versatile, allowing the coupling of the 4-fluorophenethyl group with various aryl, vinyl, or alkyl partners. nih.govrsc.org

| Coupling Reaction | Coupling Partner (R-M) | General Product Structure |

|---|---|---|

| Kumada Coupling | Aryl-MgBr | 1-Aryl-2-(4-fluorophenyl)ethane |

| Negishi Coupling | Alkenyl-ZnCl | 1-(4-Fluorophenyl)-3-alkene |

| Suzuki Coupling* | Alkyl-B(OR)2 | Alkyl-substituted (4-fluorophenyl)ethane |

Note: Suzuki coupling of alkyl bromides can be more challenging than for aryl or vinyl bromides but has been developed with specific ligands and conditions.

Radical-Mediated Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reactions. This can be achieved using a radical initiator, such as AIBN with a tin hydride, or through transition-metal-catalyzed processes like Atom Transfer Radical Cyclization (ATRC) or Addition (ATRA). mdpi.comrsc.orgrsc.org

In a typical radical-mediated process, a radical initiator generates a radical that abstracts the bromine atom from this compound. This forms the 2-(4-fluorophenyl)ethyl radical. This reactive intermediate can then participate in various transformations. For example, it can add across a C=C double bond in an intermolecular or intramolecular fashion or be reduced by a hydrogen atom donor. rsc.orgchemrxiv.org Copper-based catalytic systems have proven effective for the atom transfer radical cyclization of unactivated alkyl bromides, a protocol applicable to substrates like this compound if an unsaturated moiety is present elsewhere in the molecule. rsc.org

Formation of Grignard Reagents and Subsequent Transformations

The preparation of a Grignard reagent from this compound, forming 2-(4-fluorophenyl)ethylmagnesium bromide, proceeds through the insertion of magnesium into the carbon-bromine bond of the ethyl side chain. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism is understood to involve single electron transfer steps at the magnesium surface.

The resulting Grignard reagent is a potent nucleophile and a strong base. Its synthetic utility is demonstrated in its reactions with various electrophiles. For instance, reaction with carbon dioxide, followed by an acidic workup, yields 3-(4-fluorophenyl)propanoic acid. This transformation highlights the classic carbon-carbon bond-forming capability of Grignard reagents.

| Reactant | Reagent | Product |

| This compound | 1. Mg, THF 2. CO2 3. H3O+ | 3-(4-fluorophenyl)propanoic acid |

| This compound | 1. Mg, THF 2. Formaldehyde 3. H3O+ | 3-(4-Fluorophenyl)propan-1-ol |

| This compound | 1. Mg, THF 2. Acetone 3. H3O+ | 2-Methyl-4-(4-fluorophenyl)butan-2-ol |

Electrophilic Aromatic Substitution Studies

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents: the fluorine atom and the 2-bromoethyl group.

The fluorine atom is a deactivating, yet ortho-, para-directing group. wikipedia.orgyoutube.comorganicchemistrytutor.com This is due to the interplay of its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The 2-bromoethyl group is generally considered a deactivating group due to the electronegativity of the bromine atom.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 1-(2-Bromoethyl)-2-nitro-4-fluorobenzene |

| Bromination | Br2, FeBr3 | 1-(2-Bromoethyl)-2-bromo-4-fluorobenzene |

Examination of Competing Reaction Pathways and Product Distribution

The presence of two reactive sites in this compound—the electrophilic carbon of the bromoethyl group and the aromatic ring—leads to the potential for competing reaction pathways.

Under nucleophilic conditions, the primary competition is between nucleophilic substitution (SN2) and elimination (E2) at the ethyl side chain. libretexts.orglibretexts.org The choice between these pathways is influenced by the nature of the nucleophile/base. Strong, non-hindered nucleophiles favor SN2 reactions, leading to the substitution of the bromine atom. In contrast, strong, sterically hindered bases favor E2 elimination, resulting in the formation of 4-fluorostyrene (B1294925). libretexts.orglibretexts.org

Another significant competing pathway is intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com In the presence of a Lewis acid catalyst, the bromoethyl group can act as an electrophile, leading to an intramolecular cyclization to form 6-fluoro-1,2,3,4-tetrahydronaphthalene (B1593897) (6-fluorotetralin). masterorganicchemistry.comwikipedia.org This reaction competes with intermolecular alkylation if other aromatic species are present. The formation of the six-membered ring is generally favored in intramolecular Friedel-Crafts reactions of this type. masterorganicchemistry.com

| Conditions | Major Pathway | Product(s) |

| Strong, non-hindered nucleophile (e.g., NaCN) | SN2 | 3-(4-Fluorophenyl)propanenitrile |

| Strong, hindered base (e.g., t-BuOK) | E2 | 4-Fluorostyrene |

| Lewis Acid (e.g., AlCl3) | Intramolecular Friedel-Crafts Alkylation | 6-Fluoro-1,2,3,4-tetrahydronaphthalene |

The study of these mechanistic pathways is crucial for predicting product distributions and for the strategic design of synthetic routes utilizing this compound as a starting material.

Applications of 1 2 Bromoethyl 4 Fluorobenzene in Advanced Materials and Chemical Research

Precursor in Pharmaceutical Synthesis and Drug Design

The fluorinated phenyl moiety and the reactive alkyl bromide of 1-(2-Bromoethyl)-4-fluorobenzene make it a valuable precursor in the synthesis of pharmaceutical compounds. Its integration into drug candidates can influence their metabolic stability, binding affinity, and pharmacokinetic properties.

This compound is instrumental in the construction of complex molecular frameworks that exhibit specific biological activities. A notable application is in the synthesis of ligands for sigma receptors (S1R and S2R), which are implicated in various neurological disorders. nih.gov The 4-fluorophenethyl group, derived from this compound, is a common structural motif in potent and selective sigma-1 receptor antagonists. nih.gov For instance, in the development of novel sigma receptor ligands, the structurally similar (2-bromoethyl)benzene is used to alkylate amine-containing scaffolds, a synthetic route directly applicable to this compound to introduce the 4-fluorophenethyl group. nih.gov This moiety is crucial for achieving high binding affinity and selectivity for the sigma-1 receptor, which is a key target for the development of analgesics and treatments for neurodegenerative diseases. nih.govresearchgate.net

The synthesis of these complex molecules often involves the alkylation of a core heterocyclic structure with this compound. This reaction introduces the 4-fluorobenzyl group, which has been shown to be a key pharmacophore in a variety of biologically active compounds. The general synthetic approach is outlined in the table below.

| Reactant A (Core Scaffold) | Reactant B | Resulting Biologically Active Moiety | Potential Therapeutic Area |

| Piperazine derivatives | This compound | N-(4-fluorophenethyl)piperazine | Neurological Disorders mdpi.com |

| 3,4-dihydro-2(1H)-quinolinone | This compound | 1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone | Pain Management nih.gov |

| 2,7-diazaspiro[3.5]nonane | This compound | 7-(4-fluorophenethyl)-2,7-diazaspiro[3.5]nonane | Neurological Disorders nih.gov |

The unique structural features of this compound have led to its use in the development of several potential drug candidates, particularly for neurological disorders. The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability and lipophilicity, improving its ability to cross the blood-brain barrier. usd.edu

One area of active research is the development of monoamine oxidase B (MAO-B) inhibitors for the treatment of Alzheimer's and Parkinson's diseases. usd.edu The 4-fluorophenyl group is a key component in many potent and selective MAO-B inhibitors. While specific examples starting directly from this compound are not prevalent in readily available literature, its utility as a precursor for introducing the 4-fluorophenethyl moiety makes it a highly relevant starting material in the design of such drug candidates.

Furthermore, the development of atypical antipsychotic agents has also utilized scaffolds that can be synthesized from this compound. For example, derivatives of piperazine and piperidine containing a 4-fluorobenzyl group have shown promise as clozapine-like neuroleptic candidates with high affinity for dopamine D2 receptors. gmqcc.com

| Drug Candidate Class | Role of this compound | Therapeutic Target | Potential Indication |

| Sigma-1 Receptor Antagonists | Precursor for the 4-fluorophenethyl moiety | Sigma-1 Receptor | Neuropathic Pain, Neurodegenerative Diseases nih.govmdpi.com |

| MAO-B Inhibitors | Precursor for fluorinated phenyl structures | Monoamine Oxidase B | Alzheimer's Disease, Parkinson's Disease usd.edu |

| Atypical Antipsychotics | Precursor for the 4-fluorobenzyl group | Dopamine D2 Receptors | Schizophrenia gmqcc.comfrontiersin.org |

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). nih.gov The relatively long half-life of ¹⁸F (109.8 minutes) makes it an ideal radionuclide for PET imaging. This compound can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers.

The radiosynthesis of these tracers often involves a late-stage radiofluorination step. While direct nucleophilic substitution of the bromine atom in this compound with [¹⁸F]fluoride is challenging, derivatives of this compound can be readily adapted for radiofluorination. For instance, a common strategy involves the synthesis of a precursor molecule containing a suitable leaving group, such as a nitro or a trimethylammonium group, on the aromatic ring, which can then be displaced by [¹⁸F]fluoride. nih.govmdpi.com

An alternative approach is the synthesis of boronic acid pinacol ester derivatives from this compound. These precursors can then undergo a copper-mediated ¹⁸F-labeling reaction to produce the desired PET tracer. nih.gov This methodology has been successfully applied to the development of ¹⁸F-labeled radiotracers for imaging the adenosine A₂A receptor, a target for neurodegenerative diseases. nih.gov

| Precursor Strategy | Radiolabeling Method | Resulting ¹⁸F-labeled Moiety | Example PET Tracer Target |

| Nitro-substituted precursor | Nucleophilic Aromatic Substitution | [¹⁸F]Fluorophenethyl | Sphingosine-1-Phosphate Receptor 1 nih.gov |

| Boronic acid pinacol ester precursor | Copper-mediated Radiofluorination | [¹⁸F]Fluorophenethyl | Adenosine A₂A Receptor nih.gov |

Intermediate in Agrochemical Development

In the field of agrochemicals, the introduction of fluorine atoms into active ingredients can lead to enhanced efficacy, selectivity, and metabolic stability. This compound serves as a valuable intermediate in the synthesis of modern fungicides and herbicides. epo.org

The 4-fluorophenyl group is a common feature in many successful agrochemicals. The presence of this moiety can increase the biological activity of the compound and protect it from metabolic degradation in the target organism. For example, in the development of novel fungicides, the 4-fluorophenyl group can be incorporated into the molecular structure to enhance its fungicidal activity against a broad spectrum of plant pathogens. google.comepo.org

While specific commercial agrochemicals synthesized directly from this compound are not always explicitly detailed in public literature, patent applications for fungicidal compositions often describe classes of compounds with structures that could be readily derived from this intermediate. google.com The synthesis would typically involve the reaction of the bromoethyl group with a suitable nucleophile to link the 4-fluorophenyl moiety to the core structure of the agrochemical.

| Agrochemical Class | Potential Synthetic Route from this compound | Target Pest/Disease |

| Fungicides | Alkylation of a heterocyclic core | Plant pathogenic fungi google.comepo.org |

| Herbicides | Incorporation into pyrido[2,3-d]pyrimidine derivatives | Broadleaf and grassy weeds mdpi.com |

Component in the Development of New Materials with Tailored Characteristics

The unique combination of a fluorinated aromatic ring and a reactive alkyl halide makes this compound an attractive monomer or functionalizing agent for the synthesis of new materials with specific, tailored properties.

This compound can be incorporated into polymer chains to create fluorinated polymers with desirable characteristics such as thermal stability, chemical resistance, and low surface energy. mdpi.com The bromoethyl group can serve as a site for polymerization or as a point of attachment to an existing polymer backbone.

For example, it can be used in atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined block copolymers. bohrium.com The resulting polymers, containing the 4-fluorophenyl moiety, would exhibit enhanced hydrophobicity and could be used in applications such as coatings, membranes, and advanced composites.

In the field of advanced composites, the incorporation of fluorinated moieties can improve the interfacial properties between the polymer matrix and reinforcing fillers, leading to materials with enhanced mechanical strength and durability. While specific examples detailing the use of this compound in commercially available advanced composites are limited, its potential as a functional monomer for creating high-performance fluoropolymers is an active area of research.

| Polymerization Technique | Resulting Polymer Type | Potential Material Characteristics | Potential Applications |

| Atom Transfer Radical Polymerization (ATRP) | Fluorinated block copolymers | Enhanced thermal stability, hydrophobicity | Coatings, Membranes bohrium.com |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Functionalized polymers | Low surface energy, chemical resistance | Advanced Composites mdpi.com |

Utility as a Research Tool in Chemical Studies

This compound is a bifunctional molecule that serves as a valuable tool in chemical research. Its utility stems from the presence of two distinct reactive centers: the bromoethyl side chain and the fluorinated benzene (B151609) ring. This dual reactivity allows chemists to perform a variety of chemical transformations and to construct more complex molecular architectures. The interplay between the alkyl halide and the aryl fluoride components makes it an interesting substrate for investigating reaction selectivity and for developing synthetic methodologies.

The bromoethyl group acts as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. The primary carbon-bromine bond is susceptible to attack by various nucleophiles, enabling the elongation of the side chain or the introduction of heteroatoms. Simultaneously, the fluorinated aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the core structure. The electronic properties of the fluorine atom influence the reactivity and orientation of these substitutions on the ring. This orthogonal reactivity provides researchers with a platform to systematically modify the molecule and study the effects of these modifications.

Probing Reaction Mechanisms and Reactivity

The distinct structural features of this compound make it an excellent substrate for probing the mechanisms and reactivity of fundamental organic reactions. Researchers can utilize this compound to study reaction kinetics, regioselectivity, and the influence of substituents on reaction pathways.

The molecule's structure allows for the investigation of two primary types of reactions:

Nucleophilic Substitution at the Side Chain: The bromoethyl group is a classic primary alkyl halide, making it an ideal model for studying S(_N)2 reactions. The bromine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles. By reacting this compound with different nucleophiles under various conditions (e.g., changing the solvent, temperature), researchers can systematically investigate the factors that govern the rates and efficiencies of S(_N)2 processes.

Electrophilic Aromatic Substitution (EAS) on the Ring: The benzene ring can be attacked by electrophiles, leading to the substitution of a hydrogen atom. The outcome of these reactions is dictated by the directing effects of the substituents already present on the ring—the fluorine atom and the 2-bromoethyl group. libretexts.org Fluorine is a halogen, which is known to be a deactivating group yet directs incoming electrophiles to the ortho and para positions. libretexts.orguci.edu Since the para position is already occupied by the ethyl group, electrophilic attack is primarily directed to the positions ortho to the fluorine atom. The 2-bromoethyl group is generally considered a weakly deactivating, ortho-, para- director. The competition and synergy between these directing effects provide a platform for detailed mechanistic studies into the subtleties of electrophilic aromatic substitution. latech.edumasterorganicchemistry.com

The table below outlines the expected products from subjecting this compound to different reaction conditions, illustrating its utility in studying reaction pathways.

| Reaction Type | Reagents | Reactive Site | Expected Major Product | Mechanistic Insight |

|---|---|---|---|---|

| Nucleophilic Substitution (SN2) | Sodium Azide (NaN3) | Bromoethyl Side Chain | 1-(2-Azidoethyl)-4-fluorobenzene | Probing SN2 reactivity and kinetics. |

| Nucleophilic Substitution (SN2) | Sodium Cyanide (NaCN) | Bromoethyl Side Chain | 3-(4-Fluorophenyl)propanenitrile | Study of carbon-carbon bond formation via SN2. |

| Electrophilic Aromatic Substitution (Nitration) | HNO3 / H2SO4 | Aromatic Ring | 1-(2-Bromoethyl)-2-fluoro-5-nitrobenzene | Investigating directing effects of F and CH2CH2Br groups. libretexts.orglatech.edu |

| Electrophilic Aromatic Substitution (Halogenation) | Br2 / FeBr3 | Aromatic Ring | 1-(2-Bromoethyl)-4-bromo-2-fluorobenzene | Studying regioselectivity in polyhalogenated systems. latech.edu |

Furthermore, the compound can be used to explore the potential for nucleophilic aromatic substitution (S(_N)Ar). In S(_N)Ar reactions, a nucleophile displaces a leaving group on the aromatic ring. Such reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com While the 2-bromoethyl group is not a strong activator for this process, studies could be designed to compare the reactivity of the C-F bond in this molecule against derivatives containing stronger electron-withdrawing groups, thereby elucidating the electronic requirements for the S(_N)Ar mechanism. Interestingly, the reactivity order of halogens as leaving groups in S(_N)Ar (F > Cl > Br > I) is the reverse of that in S(_N)2 reactions, providing a clear mechanistic distinction that can be explored. masterorganicchemistry.com

Theoretical and Computational Studies of 1 2 Bromoethyl 4 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed examination of the electronic structure and properties of molecules. For 1-(2-bromoethyl)-4-fluorobenzene, these methods elucidate the influence of the fluorine and bromoethyl substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) Studies on Related Fluorinated Compounds

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. nih.gov It has become a popular and versatile tool in chemistry and physics for calculating properties like molecular geometries, vibrational frequencies, and reaction energies. nih.govacs.org DFT studies on related fluorinated aromatic compounds and halobenzenes provide a comparative framework for understanding this compound.

Research on fluorinated benzene derivatives has shown that fluorine substitution influences the aromaticity of the benzene ring. bohrium.com The electron-withdrawing inductive effects of fluorine atoms modify the electron density distribution on the ring, which can lead to a decrease in aromaticity. bohrium.com DFT calculations have been employed to study the adsorption of halobenzenes on surfaces, revealing how the nature of the halogen atom affects molecule-surface interactions. acs.orgresearchgate.net For instance, the adsorption energy of halobenzenes on a Cu(111) surface increases down the halogen group from chlorine to iodine. acs.org

Furthermore, DFT has been used to assess the performance of various functionals in describing non-covalent interactions, such as halogen bonds, in systems containing halobenzenes. researchgate.netnih.gov The choice of functional, for example, M06-2X, is crucial for accurately modeling weak interactions like the C-X···π halogen bond. researchgate.netmdpi.com These studies are fundamental for predicting the behavior of this compound in various chemical environments.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that influences a molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.orgnih.gov

In fluorinated aromatic compounds, the introduction of fluorine atoms can significantly alter the HOMO and LUMO energy levels. Each fluorine atom added to a benzene ring introduces a new π-orbital that is lower in energy than the original aromatic orbitals. nih.govacs.org This can lead to a stabilization of both the HOMO and LUMO levels. nih.gov For example, in a study of tetranuclear gold(I) fluorinated amidinate complexes, an increase in the number of fluorine atoms resulted in a progressive decrease in the contribution of the amidinate ligands to the HOMO. acs.orgresearchgate.net

The HOMO-LUMO gap is also a determinant of a molecule's polarizability; a smaller gap generally corresponds to a more polarizable molecule. semanticscholar.org The table below illustrates typical HOMO and LUMO energy levels for related fluorinated compounds, providing a basis for estimating these values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| PBCl-MTQF | -5.06 | -3.27 | 1.79 |

| PBCl-MTQCN | -5.14 | -3.38 | 1.76 |

| PFOS | - | - | 9.125 (α orbitals) |

| LiPFOS | - | - | 8.325 (α orbitals) |

Data for PBCl-MTQF and PBCl-MTQCN from CV measurements. nih.gov Data for PFOS and LiPFOS from semi-empirical molecular orbital theory at the AM1 level. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding by transforming the complex molecular wave function into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method is valuable for understanding charge distribution, hybridization, and hyperconjugative interactions within a molecule. youtube.comwisc.edu

NBO analysis can elucidate the stability of a molecule by examining the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis NBOs (acceptor orbitals). wisc.eduresearchgate.net The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). wisc.eduresearchgate.net For instance, in methylamine, the interaction between the nitrogen lone pair and the antiperiplanar C-H antibonding orbital results in a significant stabilization energy. wisc.edu

In the context of fluorinated compounds, NBO analysis can reveal the nature of fluorine's influence on the electronic structure. It can quantify the charge transfer and polarization effects arising from the high electronegativity of fluorine. rsc.orgresearchgate.net NBO analysis has been used to study a wide range of molecular interactions, including hydrogen bonds and other non-covalent interactions. researchgate.net By examining the NBOs of this compound, one can gain a deeper understanding of the intramolecular interactions and their impact on the molecule's reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamics, and transport properties of molecules. arxiv.orgmdpi.com

Recent advancements in MD simulations include the development of differentiable simulations, which allow for the analytical differentiation of simulation outcomes with respect to the parameters of the underlying Hamiltonian. arxiv.org This opens up new possibilities for refining force fields and developing control protocols for molecular systems. arxiv.org Another area of development is the use of machine-learning potentials to accelerate simulations while maintaining accuracy, which can be particularly useful for studying complex processes like chemical reactions. arxiv.org

Prediction of Reactivity and Selectivity Profiles

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic and structural properties of the molecule, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

The presence of the fluorine atom, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the ortho and para positions relative to the bromoethyl group. Conversely, the bromoethyl group is a potential site for nucleophilic substitution, where the bromine atom acts as a leaving group.

The reactivity of related halogenated aromatic compounds has been studied computationally. For example, the biological activity of 2-bromo-4-ethenyl-1-fluorobenzene (B3043012) is attributed to its interactions with enzymes and receptors. Computational tools can help in understanding these interactions and predicting the metabolic fate of such compounds.

Computational Modeling of Catalytic Processes

Computational modeling plays a crucial role in understanding and designing catalytic processes. pnnl.gov DFT calculations, for example, can be used to elucidate reaction mechanisms, identify transition states, and calculate activation energies for catalytically relevant steps. mdpi.com This information is invaluable for optimizing reaction conditions and developing more efficient catalysts.

For reactions involving this compound, such as cross-coupling reactions where the bromine atom is substituted, computational modeling can provide insights into the role of the catalyst and the factors that control selectivity. For instance, in the synthesis of a biphenyl (B1667301) catalyst using the Grignard reagent of 1-bromo-2-chloro-4-fluorobenzene, computational studies could help in understanding the catalytic cycle and the influence of the substituents on the catalyst's performance. ossila.com

The integration of computational modeling with experimental studies is a powerful approach for advancing the field of catalysis. pnnl.gov By providing a molecular-level understanding of catalytic processes, computational chemistry can guide the rational design of new and improved catalysts for a wide range of chemical transformations.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 2 Bromoethyl 4 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of 1-(2-Bromoethyl)-4-fluorobenzene, providing detailed information about the hydrogen, fluorine, and carbon atomic environments.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons.

The aromatic protons, influenced by the fluorine and bromoethyl substituents, typically appear as complex multiplets in the aromatic region of the spectrum. The protons on the ethyl chain, directly attached to the bromine and the fluorinated benzene (B151609) ring, present as two triplets. The methylene (B1212753) group adjacent to the benzene ring (Ar-CH₂) and the methylene group adjacent to the bromine atom (CH₂-Br) show characteristic chemical shifts and coupling patterns.

A representative ¹H NMR spectrum shows the following peaks:

A triplet corresponding to the two protons of the methylene group attached to the bromine atom.

A triplet corresponding to the two protons of the methylene group attached to the fluorinated aromatic ring.

Multiplets in the aromatic region corresponding to the four protons on the benzene ring.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | 7.20-6.90 | m | |

| Br-CH₂-CH ₂ | 3.10 | t | 7.2 |

| Br-CH ₂-CH₂ | 3.55 | t | 7.2 |

¹⁹F NMR Spectral Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.orgbiophysics.orgaiinmr.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il In this compound, the ¹⁹F NMR spectrum shows a single signal corresponding to the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine atom is influenced by the electronic effects of the bromoethyl substituent. The typical chemical shift for a fluorine atom in a fluorobenzene (B45895) derivative is around -113 to -115 ppm relative to a standard reference like CFCl₃. colorado.edu The coupling between the fluorine and adjacent protons can also be observed, providing further structural confirmation.

Interactive Data Table: ¹⁹F NMR Spectral Data for this compound

| Atom | Chemical Shift (ppm) |

| F | ~ -114 |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of both the fluorine and the bromoethyl group. The ipso-carbon attached to the bromine atom also shows a characteristic chemical shift, which can be affected by the "heavy atom effect". stackexchange.com

The aliphatic carbons of the ethyl chain appear at higher field (lower ppm values) compared to the aromatic carbons. The carbon atom bonded to the electronegative bromine atom is deshielded and appears at a lower field than the other ethyl carbon.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C -F | 161.8 (d, ¹JCF ≈ 245 Hz) |

| C -CH₂ | 135.5 (d, ⁴JCF ≈ 3 Hz) |

| ortho-C H | 130.5 (d, ³JCF ≈ 8 Hz) |

| meta-C H | 115.5 (d, ²JCF ≈ 21 Hz) |

| -C H₂-Ar | 38.5 |

| -C H₂-Br | 32.9 |

Note: The assignments and exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The coupling constants (J) are approximate values.

Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: The ¹H-¹H COSY spectrum reveals correlations between coupled protons. For this compound, this would show a cross-peak between the two triplets of the ethyl group, confirming their adjacent relationship. It would also help in deciphering the coupling network of the aromatic protons.

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum. For instance, the signals for the -CH₂-Ar and -CH₂-Br groups in the ¹H NMR spectrum would correlate with their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and vibrational modes present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds and structural motifs. nih.gov Key vibrational frequencies include:

C-F Stretch: A strong absorption band is typically observed in the region of 1250-1100 cm⁻¹, which is characteristic of the C-F stretching vibration in aromatic fluorides.

C-Br Stretch: The C-Br stretching vibration gives rise to a band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl group are observed in the region of 2960-2850 cm⁻¹.

Aromatic C=C Bending: Bands corresponding to the in-plane and out-of-plane bending of the aromatic C=C bonds are seen in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: FTIR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2930 |

| C=C Aromatic Ring Stretch | ~1600, 1510 |

| C-F Stretch | ~1220 |

| C-Br Stretch | ~630 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When monochromatic light interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the specific vibrational energy levels of the molecule. The resulting Raman spectrum serves as a unique molecular "fingerprint."

Detailed Research Findings:

While a dedicated, peer-reviewed Raman spectrum for this compound is not widely published, the expected vibrational modes can be predicted based on the analysis of structurally similar compounds, such as other substituted benzenes. researchgate.netresearchgate.net The key vibrational modes for this molecule arise from the p-disubstituted benzene ring, the C-F bond, the C-Br bond, and the ethyl chain.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H stretching: From the ethyl group (-CH₂CH₂Br), appearing in the 3000-2850 cm⁻¹ range.

C=C stretching of the benzene ring: These vibrations usually appear as a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern influences their exact position and intensity.

C-F stretching: This bond gives rise to a strong band, typically in the 1250-1100 cm⁻¹ range.

C-Br stretching: This vibration is found at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

Below is a table summarizing the expected characteristic Raman shifts for this compound based on known data for its constituent functional groups.

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Strong |

| C-H Stretch | -CH₂- group | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1610 - 1580 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1430 | Medium to Strong |

| CH₂ Scissoring | -CH₂- group | ~1450 | Weak to Medium |

| C-F Stretch | Fluoroaromatic | 1250 - 1100 | Strong |

| Ring Breathing | Substituted Benzene | ~1000 | Strong (often) |

| C-Br Stretch | Alkyl Bromide | 700 - 500 | Medium to Strong |

Computational Vibrational Analysis

Computational vibrational analysis, typically employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), is a vital tool for interpreting and assigning experimental vibrational spectra. researchgate.netarxiv.orgcanterbury.ac.nz These theoretical calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. By comparing the computed spectrum with the experimental Raman (and IR) spectrum, a detailed and accurate assignment of the observed vibrational bands can be achieved. researchgate.net

Detailed Research Findings:

For a molecule like this compound, computational models would be built and optimized to find the lowest energy conformation. Following this, vibrational frequency calculations would be performed. Methods such as B3LYP, often paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p), have been shown to provide excellent agreement between calculated and experimental frequencies for halogenated benzenes after applying appropriate scaling factors. researchgate.netresearchgate.net

The analysis would provide:

Harmonic Frequencies: The calculated vibrational frequencies for all normal modes.

IR and Raman Intensities: Predicted intensities for each vibrational mode, helping to distinguish between strong and weak bands in the experimental spectra.

Potential Energy Distribution (PED): This analysis quantifies the contribution of different internal coordinates (like stretching or bending of specific bonds) to each normal mode, allowing for unambiguous band assignments.

A computational study on a related molecule, 1-bromo-2-chlorobenzene, demonstrated the power of DFT (B3LYP) calculations in assigning C-Br stretching and bending modes, as well as the various vibrations of the benzene ring. researchgate.net A similar approach for this compound would be indispensable for a complete vibrational characterization.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron impact (EI) ionization is commonly used. In this process, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺). This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. gbiosciences.com

Detailed Research Findings:

The mass spectrum of this compound (molar mass ≈ 203.06 g/mol ) exhibits several key features. nih.gov A crucial characteristic is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). wpmucdn.com This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.

The GC-MS data for this compound shows a molecular ion peak [M]⁺ at m/z 202 and 204. nih.gov The fragmentation pattern is dominated by the cleavage of the C-C and C-Br bonds in the ethyl bromide side chain.

Key fragmentation pathways include:

Loss of the bromine radical (•Br): This is a very common fragmentation for alkyl bromides, leading to a prominent peak. The cleavage of the C-Br bond results in the formation of the [M-Br]⁺ ion. C₈H₈BrF → [C₈H₈F]⁺ + •Br The resulting fragment appears at m/z 123.

Benzylic Cleavage: Cleavage of the bond between the two carbon atoms of the ethyl side chain is also highly favorable, as it leads to the formation of a stable fluorobenzyl cation or a related tropylium (B1234903) ion structure. C₈H₈BrF → [C₇H₆F]⁺ + •CH₂Br This fragment is responsible for the base peak in the spectrum, observed at m/z 109.

Loss of the entire bromoethyl side chain: Cleavage of the bond between the aromatic ring and the ethyl group can lead to a phenyl cation. C₈H₈BrF → [C₆H₄F]⁺ + •C₂H₄Br This would result in a fragment at m/z 95.

Interactive Data Table: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Comments |

| 202/204 | Molecular Ion [M]⁺ | [C₈H₈BrF]⁺ | Isotopic pattern confirms one bromine atom. |

| 123 | [M - Br]⁺ | [C₈H₈F]⁺ | Loss of a bromine radical. |

| 109 | [M - CH₂Br]⁺ | [C₇H₆F]⁺ | Base peak; likely a fluorotropylium ion. nih.gov |

| 91 | Tropylium Ion (rearrangement) | [C₇H₇]⁺ | A common fragment for alkyl-substituted benzenes. whitman.edu |

Other Advanced Spectroscopic Techniques

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. sci-hub.se While it provides less structural detail than vibrational spectroscopy or MS, it is an exceptionally useful, simple, and non-destructive technique for quantitative analysis. sci-hub.sebiocompare.com The absorbance of a sample is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law.

Detailed Research Findings:

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the fluorobenzene ring. Aromatic systems exhibit characteristic π → π* transitions. The presence of the fluoro- and bromoethyl- substituents will cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted benzene.

In analytical methods, UV-Vis spectroscopy is often used as a detector for techniques like High-Performance Liquid Chromatography (HPLC). sci-hub.se As this compound is separated from a mixture on an HPLC column, it passes through a UV-Vis detector. The detector, set to a wavelength where the compound strongly absorbs, measures the absorbance over time. The area under the resulting chromatographic peak is proportional to the amount of the compound present, allowing for precise quantification. This combined HPLC-UV method is a workhorse in quality control and reaction monitoring for the synthesis and use of such compounds.

Environmental and Safety Considerations in Research and Development

Safe Handling Procedures in Laboratory Settings

Proper handling of 1-(2-Bromoethyl)-4-fluorobenzene in a laboratory setting is crucial to ensure the safety of researchers. This involves a combination of engineering controls, personal protective equipment (PPE), and specific handling protocols.

Engineering Controls:

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. cdhfinechemical.com Explosion-proof electrical, ventilating, and lighting equipment should be used to prevent ignition of flammable vapors. fishersci.com

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled. fishersci.com

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent contact with the skin, eyes, and respiratory system.

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To prevent eye contact with the liquid or its vapors. |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. cdhfinechemical.com | To prevent skin contact. Proper glove removal technique is critical to avoid cross-contamination. cdhfinechemical.com |

| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger scale operations, a complete suit protecting against chemicals and flame-retardant antistatic protective clothing may be necessary. cdhfinechemical.comsigmaaldrich.com | To protect skin and clothing from splashes and contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if exposure limits are exceeded. fishersci.com | To prevent inhalation of harmful vapors. |

Handling and Storage:

Avoid contact with skin, eyes, and clothing. fishersci.com

Do not ingest or inhale vapors. cdhfinechemical.comfishersci.com

Keep the compound away from heat, sparks, open flames, and other sources of ignition. fishersci.comsigmaaldrich.com

Use only non-sparking tools and take precautionary measures against static discharge. fishersci.comsigmaaldrich.com

Store in a tightly closed container in a dry, cool, and well-ventilated place, typically in an area designated for flammable liquids. fishersci.comsigmaaldrich.com

The compound is incompatible with strong oxidizing agents and strong acids. fishersci.com

Waste Management and Disposal Protocols

The disposal of this compound and its contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal methods.

General Guidelines:

Segregation: Waste containing this compound should be segregated from other waste streams to ensure proper disposal.

Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.

Containers: Use suitable, closed containers for the collection and storage of waste. fishersci.com

Disposal Methods:

Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It should not be poured down the drain or disposed of in regular trash. cdhfinechemical.com

Contaminated Materials: Absorbent materials, PPE, and any other items contaminated with the compound should be collected in a sealed container and disposed of as hazardous waste. Packaging that held a P-listed drug, for example, must be disposed of in designated black bins in some jurisdictions. uconn.edu

Professional Disposal: It is recommended to contact a licensed professional waste disposal service to handle the removal and disposal of this type of chemical waste.

Some institutions have specific guidelines for different types of chemical waste, often categorized by lists (e.g., P-list or U-list) which designate certain chemicals as acutely hazardous. oregonstate.edukeene.edu Generators of waste are responsible for proper management within their work areas before collection. cornell.edu

Environmental Fate and Transport Considerations

The environmental behavior of this compound is largely inferred from the properties of related halogenated aromatic compounds. These substances can be persistent in the environment and may have ecotoxicological effects.

Persistence: Halogenated organic compounds are often resistant to biodegradation by soil bacteria, leading to their persistence in the environment. ncert.nic.innih.gov This stability can lead to long-term accumulation. nih.gov

Bioaccumulation: Due to their lipophilicity (tendency to dissolve in fats), many halogenated organic compounds can accumulate in the fatty tissues of living organisms. rsc.org While specific data for this compound is limited, a study on a similar compound, 1-bromo-4-fluorobenzene, indicated that bioaccumulation is not expected based on its partition coefficient. sigmaaldrich.com

Mobility: The solubility of haloalkanes in water is generally low. ncert.nic.in This suggests that the compound may not be highly mobile in aqueous environments, but could be transported over long distances in the atmosphere. nih.gov

Toxicity to Aquatic Life: The safety data sheet for this compound indicates that it is toxic to aquatic life with long-lasting effects. sigmaaldrich.comchemicalbook.com Therefore, release into the environment, particularly into waterways, should be strictly avoided. fishersci.comsigmaaldrich.com

Research on halogenated benzenes has shown their presence in urban air, suggesting that they can be transported through the atmosphere. researchgate.net The degradation of these compounds in the environment can occur through microbial action, which may involve dehalogenation processes. nih.gov

Regulatory Frameworks for Research Chemicals

The regulation of chemicals used in research and development, such as this compound, is governed by a complex framework of national and international regulations. There is no single global regulation; instead, different rules apply depending on the jurisdiction and the intended use of the chemical. libretexts.org

Key Regulatory Systems:

United States (Toxic Substances Control Act - TSCA): In the U.S., the Environmental Protection Agency (EPA) oversees the TSCA, which regulates new and existing industrial chemicals. nih.gov For chemicals used solely for research and development (R&D), there may be an exemption from some of the standard notification and testing requirements. However, it is the responsibility of the user to comply with the R&D exemption requirements, and the substance may not be used for commercial purposes without proper authorization. sigmaaldrich.com If testing of an R&D chemical reveals a significant risk, it must be reported to the EPA. nih.gov

European Union (REACH): The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a comprehensive framework for chemicals in the EU. libretexts.orgeuropa.eu It aims to protect human health and the environment by requiring companies to register substances, provide safety data, and manage risks. europa.eu Substances of very high concern may be placed on a candidate list for eventual phasing out. europa.eu The European Chemicals Agency (ECHA) plays a central role in this process. youtube.com In recent years, there has been a push towards "Chemicals 2.0," a concept aimed at transforming EU chemicals regulation to better assess and manage risks, partly by reducing reliance on animal testing. europa.eu

These regulatory frameworks require that sufficient data on a chemical's properties, uses, environmental fate, and toxicity are available to ensure its safe handling and use. libretexts.org

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers for 1-(2-Bromoethyl)-4-fluorobenzene?

- Methodological Answer : The compound's structure includes a benzene ring substituted with a fluorine atom at the para position and a 2-bromoethyl group. Key identifiers include:

- SMILES :

BrCCC1=CC=C(CCl)C=C1(for analogs like 1-(2-Bromoethyl)-4-chlorobenzene) . - Molecular Formula : C₉H₁₀BrCl (for the chloro analog; adjust for fluorine substitution) .

- NMR Signatures : For related bromoethyl-aryl compounds, NMR typically shows resonances for the bromoethyl chain (δ ~3.5–3.7 ppm for CH₂Br and δ ~2.8–3.0 ppm for CH₂ adjacent to the aromatic ring) .

Q. How can this compound be synthesized, and what are common impurities?

- Methodological Answer :

- Synthetic Route : Typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 4-fluorophenethyl alcohol with HBr in the presence of a catalyst (e.g., PBr₃) .

- Impurity Analysis : Common by-products include di-substituted derivatives (e.g., 1,4-disubstituted benzene) or unreacted starting materials. Monitor via HPLC (e.g., Newcrom R1 column, 40°C, methanol/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Codes : H302 (harmful if swallowed), H318 (causes eye damage), H411 (toxic to aquatic life) .

- Storage : Inert atmosphere, away from oxidizers. Use PPE (gloves, goggles) and conduct reactions in a fume hood .

Advanced Research Questions